molecular formula C7H11N3 B3325595 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2165791-38-6

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B3325595
CAS No.: 2165791-38-6
M. Wt: 137.18
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazole and piperazine ring system, which provides a unique scaffold for the development of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein

Cellular Effects

The effects of this compound on various types of cells and cellular processes are being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on the effects of different dosages of this compound in animal models are ongoing. These studies aim to understand any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are currently being studied. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.

Industrial Production Methods: Industrial production of this compound can be achieved through multigram scale synthesis, which is both cost-efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms at specific positions .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Comparison: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader range of functionalization possibilities, making it a versatile scaffold for drug development .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 3
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 4
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.